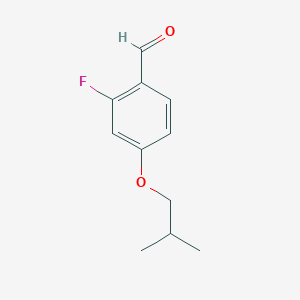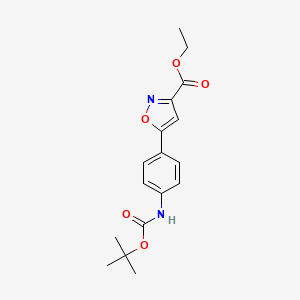![molecular formula C14H25BN2O3 B1412837 1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246812-75-7](/img/structure/B1412837.png)
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (or 1-PEP-4-TMD) is an organic compound composed of a pyrazole ring with a propoxyethyl group attached to the nitrogen atom of the ring and a tetramethyl-[1,3,2]dioxaborolan-2-yl moiety attached to the carbon atom of the ring. It is a relatively new compound, first synthesized in 2019, and is of interest due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-PEP-4-TMD has a variety of potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used as a fluorescent probe for imaging cellular processes in live cells.
Mecanismo De Acción
1-PEP-4-TMD has been shown to interact with proteins in a variety of ways. It can bind to proteins through hydrophobic interactions, hydrogen bonding, and electrostatic interactions. It can also form complexes with proteins, allowing it to be used as a fluorescent probe for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-PEP-4-TMD have yet to be fully explored. However, preliminary studies suggest that it may be useful in the study of enzyme-catalyzed reactions, as well as in the study of protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-PEP-4-TMD has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. It is also relatively non-toxic and has a low molecular weight, making it easy to handle and store. However, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.
Direcciones Futuras
1-PEP-4-TMD has a variety of potential applications in scientific research. Future research should focus on exploring the biochemical and physiological effects of this compound, as well as its potential uses in the study of enzyme-catalyzed reactions, protein structure and function, and cellular processes. In addition, further research should focus on developing new methods for synthesizing 1-PEP-4-TMD, as well as improving existing methods for its synthesis. Finally, research should also focus on developing new applications for 1-PEP-4-TMD, such as its potential use as a drug delivery system or as a fluorescent probe for imaging cellular processes.
Propiedades
IUPAC Name |
1-(2-propoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O3/c1-6-8-18-9-7-17-11-12(10-16-17)15-19-13(2,3)14(4,5)20-15/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDPSUFSUEJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




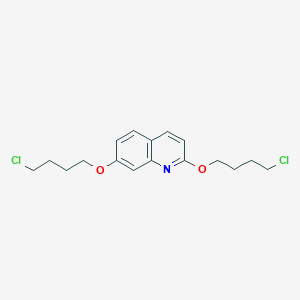
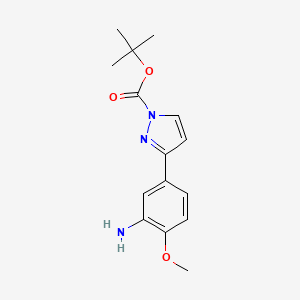
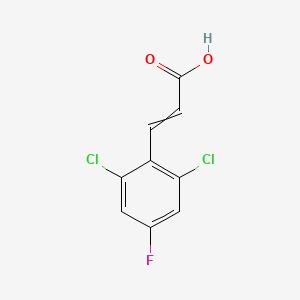
![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
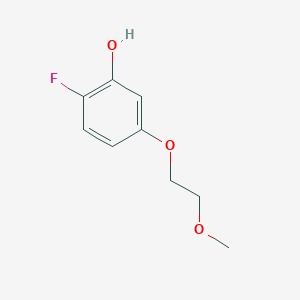
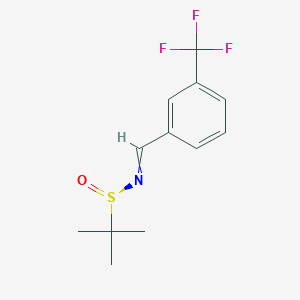
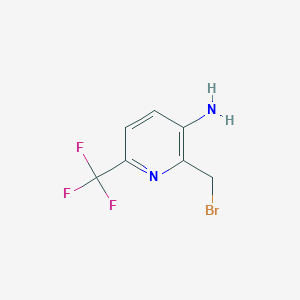


![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)
